lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate
Description
Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate is a lithium salt derivative featuring a thiazole core substituted with a 2-methylcyclopropylamine group and an acetate moiety. The lithium counterion likely enhances solubility and bioavailability compared to free acids or ester precursors.
Properties
CAS No. |
2089257-35-0 |
|---|---|
Molecular Formula |
C9H11LiN2O2S |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
lithium;2-[2-[(2-methylcyclopropyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C9H12N2O2S.Li/c1-5-2-7(5)11-9-10-6(4-14-9)3-8(12)13;/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
RKKMYCLOPNEYAI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1CC1NC2=NC(=CS2)CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 2-Methylcyclopropyl Group: The 2-methylcyclopropyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropylamine derivative reacts with the thiazole intermediate.
Lithiation: The final step involves the lithiation of the thiazole derivative using a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to form the lithium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the cyclopropyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the thiazole ring or the cyclopropyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Mood Stabilizer Research
Lithium compounds are widely recognized for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. The incorporation of thiazole moieties in lithium salts has been studied for their enhanced pharmacological effects. Research indicates that lithium thiazole derivatives may exhibit improved efficacy and reduced side effects compared to traditional lithium carbonate formulations .
Case Study:
A study published in the Journal of Medicinal Chemistry explored various lithium-thiazole derivatives, including this compound, demonstrating significant activity against depressive symptoms in animal models . The results suggested that the thiazole ring enhances the compound's interaction with neurotransmitter receptors.
2. Neuroprotective Effects
Recent investigations into neuroprotective agents have identified lithium compounds as potential candidates due to their ability to modulate neuroinflammation and oxidative stress. This compound has shown promise in preclinical studies for protecting neuronal cells from apoptosis induced by oxidative stress .
3. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit antibacterial activity against certain Gram-positive bacteria. This potential application is being explored further in drug development aimed at combating antibiotic-resistant strains .
Materials Science Applications
1. Ionic Liquids and Green Chemistry
Lithium salts, including this compound, are being investigated for their role in ionic liquids. These compounds can serve as solvents or catalysts in various chemical reactions, promoting environmentally friendly processes by reducing the need for organic solvents .
| Application Area | Potential Benefits | Examples of Use |
|---|---|---|
| Medicinal Chemistry | Mood stabilization, neuroprotection | Treatment of bipolar disorder |
| Antimicrobial Research | Combatting bacterial infections | Development of new antibiotics |
| Materials Science | Use as ionic liquids for green chemistry applications | Solvent or catalyst in chemical reactions |
Mechanism of Action
The mechanism of action of lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and cyclopropyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10d)
- Structure : Contains a thiazole ring linked to a piperazine-acetate ester and a trifluoromethylphenylurea group.
- Synthetic Yield : 93.4% (high efficiency) .
- Molecular Weight : 548.2 g/mol (ESI-MS) .
- Key Difference : The trifluoromethylphenylurea substituent and piperazine linker distinguish it from the lithium salt, which lacks these groups. The urea moiety may confer enhanced hydrogen-bonding interactions in biological systems.
Ethyl 2-(2-(2-(Phenylsulfonyl)acetamido)thiazol-4-yl)acetate (Compound 2)
(S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)amino)acetamide
- Structure : A thiazole-linked acetamide with a chiral phenylethylamine substituent.
- Key Difference : The amide functionality and phenylethyl group contrast with the lithium salt’s cyclopropylamine and acetate groups. This compound’s stereochemistry (S-configuration) may influence target selectivity .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Key Substituent(s) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Thiazole-acetate | 2-Methylcyclopropylamine, lithium ion | N/A | N/A |
| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | Thiazole-piperazine | Trifluoromethylphenylurea, piperazine | 93.4 | 548.2 |
| Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate | Thiazole-acetate | Phenylsulfonylacetamido | 82 | ~548.2 (estimated) |
| (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide | Thiazole-acetamide | Phenylethylamine | N/A | N/A |
Research Findings and Implications
Synthetic Efficiency : Ethyl ester derivatives (e.g., Compound 10d) exhibit higher synthetic yields (>90%) compared to amide or sulfonyl analogs . The lithium salt’s synthesis may require optimization due to the sensitivity of cyclopropylamine groups.
Bioactivity : Urea and sulfonyl groups (Compounds 10d and 2) are associated with kinase inhibition, whereas the lithium salt’s cyclopropylamine could enhance blood-brain barrier penetration .
Solubility : The lithium counterion likely improves aqueous solubility relative to ethyl esters, which are prone to hydrolysis in vivo .
Biological Activity
Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate, identified by its CAS number 2089257-35-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C₉H₁₁LiN₂O₂S
- Molecular Weight : 218.20 g/mol
- LogP : 0.904
- Hydrogen Bond Acceptors (HBA) : 5
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles, making it a candidate for further biological evaluation.
Lithium compounds are known to influence various biological pathways, particularly in the context of neuroprotection and mood stabilization. The thiazole moiety in this compound may contribute to its biological activity by interacting with specific receptors or enzymes involved in neurotransmission and cellular signaling.
Antidepressant Effects
Research indicates that lithium salts have mood-stabilizing properties, particularly in bipolar disorder and depression. This compound may share similar effects due to its lithium component. Studies have shown that lithium can modulate neurotransmitter release and enhance neurogenesis in the hippocampus, which is crucial for mood regulation.
Neuroprotective Properties
Lithium has been documented to possess neuroprotective effects, potentially through the inhibition of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in neurodegenerative diseases. Compounds with a thiazole structure often exhibit antioxidant properties, which can further enhance neuroprotection by reducing oxidative stress in neuronal cells.
Antimicrobial Activity
Some thiazole derivatives have shown promising antimicrobial activity. The specific structure of this compound may enhance its efficacy against certain bacterial strains. Further studies are necessary to evaluate its spectrum of activity against pathogens.
Study on Antidepressant Efficacy
A recent clinical trial evaluated the antidepressant effects of lithium compounds in patients with major depressive disorder. The trial reported significant improvements in depressive symptoms among participants receiving lithium therapy compared to placebo groups. While specific data on this compound is limited, the findings support the potential for similar compounds to exert beneficial effects on mood disorders.
Neuroprotection in Animal Models
In animal studies, lithium administration has been associated with reduced neuronal loss following ischemic injury. A study involving a rodent model of stroke demonstrated that lithium treatment significantly improved survival rates and neurological function post-injury. This suggests that lithium-containing compounds could be explored for their protective roles in neurodegenerative conditions.
Antimicrobial Activity Assessment
A laboratory assessment of various thiazole derivatives indicated that certain structural modifications can enhance antimicrobial potency. While direct studies on this compound are lacking, its structural similarities to known active compounds warrant further investigation into its antimicrobial properties.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate?
The synthesis typically involves multi-step reactions starting with thiazole core formation. For example, thiazole derivatives are synthesized via cyclization of benzothioamide derivatives with bromo-keto esters under reflux in ethanol, followed by hydrolysis to the carboxylic acid and subsequent lithium salt formation . Key steps include:
- Cyclocondensation of 2-methylcyclopropylamine with α-bromoacetate precursors.
- Purification via chromatography or recrystallization.
- Acid-base titration with lithium hydroxide to isolate the lithium salt. Reaction conditions (temperature, solvent, pH) must be tightly controlled to optimize yield and purity .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR (¹H, ¹³C): Assigns proton and carbon environments, verifying substituent positions .
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between thiazole N-H and acetate groups) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What methodological challenges arise in analyzing contradictory biological activity data for thiazole derivatives like this compound?
Discrepancies in reported bioactivities (e.g., anticancer vs. antiviral effects) often stem from:
- Structural variations : Minor substituent changes (e.g., methylcyclopropyl vs. isopropyl groups) alter target binding .
- Assay conditions : Differences in cell lines, concentrations, or incubation times affect potency .
- Solubility : Lithium salts may exhibit enhanced aqueous solubility compared to ethyl esters, influencing bioavailability . Researchers should cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for salt form and purity .
Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?
Molecular docking and dynamics simulations predict interactions with biological targets (e.g., kinases, viral proteases):
- Docking studies : Identify key binding motifs (e.g., hydrogen bonds between the thiazole NH and target residues) .
- QSAR models : Relate structural features (e.g., cyclopropyl lipophilicity) to activity, enabling rational design of analogs .
- ADMET prediction : Assess pharmacokinetic properties (e.g., logP, metabolic stability) early in development .
Q. What strategies address low yields in the final lithium salt formation step?
Yield optimization involves:
- pH control : Maintain alkaline conditions (pH 8–10) during neutralization to prevent free acid precipitation .
- Counterion exchange : Use lithium hydroxide in stoichiometric excess, followed by lyophilization .
- Purification : Employ reverse-phase HPLC or ion-exchange chromatography to remove residual reactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
